molecular formula C17H20BrNO2 B6017142 2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol

2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol

Cat. No.: B6017142
M. Wt: 350.2 g/mol
InChI Key: ZXUDZBWIGZDIFU-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol is an organic compound that features a brominated aromatic ring, a methoxy group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amination: The brominated intermediate is then reacted with methylamine to introduce the methylamino group.

    Reduction: The final step involves the reduction of the intermediate to form the desired amino alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles like hydroxide, cyanide, or alkoxide ions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxide, cyanide, alkoxide ions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted aromatic compounds.

Scientific Research Applications

2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol
  • 2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethylamine
  • 2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylpropanol

Uniqueness

2-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and methoxy group in the aromatic ring, along with the amino alcohol moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-19(12-16(20)13-6-4-3-5-7-13)11-14-10-15(18)8-9-17(14)21-2/h3-10,16,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUDZBWIGZDIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Br)OC)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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